5-Fluorouridine 5-Fluorouridine 5-fluorouridine is an organofluorine compound that is uridine bearing a fluoro substituent at position 5 on the uracil ring. It has a role as a mutagen. It is an organofluorine compound and a member of uridines.
5-fluorouridine is also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine. 5-fluorouridine is a solid. This compound belongs to the pyrimidine nucleosides and analogues. These are compounds comprising a pyrimidine base attached to a sugar. 5-fluorouridine is known to target uridine phosphorylase. FUrd is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs.
Brand Name: Vulcanchem
CAS No.: 316-46-1
VCID: VC20765111
InChI: InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
SMILES: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Molecular Formula: C9H11FN2O6
Molecular Weight: 262.19 g/mol

5-Fluorouridine

CAS No.: 316-46-1

Cat. No.: VC20765111

Molecular Formula: C9H11FN2O6

Molecular Weight: 262.19 g/mol

* For research use only. Not for human or veterinary use.

5-Fluorouridine - 316-46-1

Specification

Description 5-fluorouridine is an organofluorine compound that is uridine bearing a fluoro substituent at position 5 on the uracil ring. It has a role as a mutagen. It is an organofluorine compound and a member of uridines.
5-fluorouridine is also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine. 5-fluorouridine is a solid. This compound belongs to the pyrimidine nucleosides and analogues. These are compounds comprising a pyrimidine base attached to a sugar. 5-fluorouridine is known to target uridine phosphorylase. FUrd is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs.
CAS No. 316-46-1
Molecular Formula C9H11FN2O6
Molecular Weight 262.19 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Standard InChI Key FHIDNBAQOFJWCA-UAKXSSHOSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F
SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Melting Point 182 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator